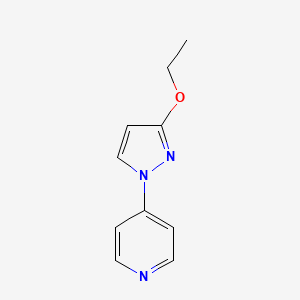

4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-(3-ethoxypyrazol-1-yl)pyridine |

InChI |

InChI=1S/C10H11N3O/c1-2-14-10-5-8-13(12-10)9-3-6-11-7-4-9/h3-8H,2H2,1H3 |

InChI Key |

XRHWWOYSIOXVDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NN(C=C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 3 Ethoxy 1h Pyrazol 1 Yl Pyridine

Retrosynthetic Analysis and Strategic Design

A retrosynthetic analysis of 4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine allows for the deconstruction of the molecule into simpler, commercially available starting materials. The primary disconnection points are the C-N bond linking the pyridine (B92270) and pyrazole (B372694) rings, and the bonds forming the pyrazole ring itself.

Primary Disconnections:

C-N Bond Disconnection: This is the most logical initial disconnection, breaking the bond between the pyridine C4 and the pyrazole N1. This leads to two key synthons: a pyridin-4-yl cation and a 3-ethoxypyrazole anion. The corresponding synthetic equivalents would be a 4-halopyridine (e.g., 4-iodopyridine (B57791) or 4-bromopyridine) and 3-ethoxypyrazole.

Pyrazole Ring Disconnection: Further deconstruction of the 3-ethoxypyrazole moiety points to a classical pyrazole synthesis. This involves a [3+2] disconnection, breaking the N1-N2 and C3-N2 bonds. This retrosynthetic step leads to a hydrazine (B178648) derivative and a three-carbon component with appropriate functional groups to yield the ethoxy substituent at the 3-position.

Based on this analysis, a primary forward synthetic strategy involves the reaction of 4-hydrazinopyridine (B1297392) with a suitable three-carbon electrophile. An alternative approach is the coupling of a pre-formed 3-ethoxypyrazole with a 4-activated pyridine derivative.

Established Synthetic Routes for the Pyrazole and Pyridine Moiety Linkage

The formation of the N-aryl bond between the pyrazole and pyridine rings is a critical step in the synthesis of the target molecule. This can be achieved through several established methods.

Cross-coupling reactions are a powerful tool for the formation of C-N bonds. In the context of this compound synthesis, this would typically involve the reaction of 3-ethoxypyrazole with a 4-halopyridine.

Ullmann Condensation: This classic method involves the copper-catalyzed coupling of an amine (in this case, the N-H of the pyrazole) with an aryl halide. While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.

Buchwald-Hartwig Amination: A more modern and versatile approach is the palladium-catalyzed cross-coupling reaction. This method offers milder reaction conditions and a broader substrate scope. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | 110 | 85-95 |

| Pd2(dba)3 | BINAP | K3PO4 | Toluene | 100 | 80-90 |

| CuI | 1,10-Phenanthroline | K2CO3 | DMF | 120 | 70-85 |

This table presents typical conditions for N-arylation of pyrazoles with aryl halides, which could be adapted for the synthesis of this compound.

A plausible synthetic route would be the reaction of 3-ethoxypyrazole with 4-iodopyridine in the presence of a palladium catalyst such as Pd(OAc)2, a phosphine (B1218219) ligand like Xantphos, and a base such as cesium carbonate in an inert solvent like dioxane.

Another key synthetic strategy is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. For the target molecule, this would involve the reaction of 4-hydrazinopyridine with a β-ketoester derivative that can provide the 3-ethoxy substituent. A suitable precursor for this would be ethyl 2-formyl-3-oxobutanoate or a related derivative, which upon cyclization with 4-hydrazinopyridine would yield the desired 3-ethoxypyrazole ring attached to the pyridine.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.org While a specific MCR for this compound is not explicitly documented, one can be conceptualized based on known pyrazole syntheses.

A potential three-component reaction could involve 4-hydrazinopyridine, an orthoformate like triethyl orthoformate (as the source of the ethoxy group and a C1 unit), and an activated methylene (B1212753) compound. mdpi.com The reaction would proceed through the in-situ formation of an enol ether, which then reacts with the hydrazine to form the pyrazole ring. nih.gov

Another approach could be a domino reaction starting with the formation of an enaminone from a β-ketoester and 4-aminopyridine, followed by cyclization with a nitrogen source. nih.gov However, this would lead to a different substitution pattern. More relevant would be a copper-catalyzed three-component synthesis involving a hydrazine, an enaminone, and an aryl halide, which could potentially be adapted. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, catalyst system, and base.

For Coupling Reactions:

Catalyst and Ligand Screening: A variety of palladium catalysts and phosphine ligands can be screened to identify the most effective combination for the N-arylation of 3-ethoxypyrazole.

Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate and yield. Inorganic bases like Cs2CO3 and K3PO4 are commonly used, and aprotic polar solvents like dioxane, toluene, and DMF are often preferred.

| Parameter | Variation | Effect on Yield |

| Catalyst | Pd(OAc)2, Pd2(dba)3, CuI | Varies, Pd catalysts often more efficient |

| Ligand | Xantphos, BINAP, None | Can significantly improve yield and selectivity |

| Base | Cs2CO3, K3PO4, K2CO3 | Stronger, non-nucleophilic bases often favored |

| Solvent | Dioxane, Toluene, DMF | Can influence solubility and reaction rate |

| Temperature | 80-120 °C | Higher temperatures may be needed but can lead to side products |

This table illustrates general optimization strategies for related cross-coupling reactions.

For Condensation Reactions:

pH Control: The condensation of hydrazines with 1,3-dicarbonyls is often acid-catalyzed. Careful control of the pH is necessary to promote the reaction while avoiding unwanted side reactions.

Removal of Water: The reaction produces water as a byproduct. Using a Dean-Stark apparatus or a drying agent can drive the equilibrium towards the product.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact.

Atom Economy: Multicomponent reactions are inherently more atom-economical than stepwise syntheses. acs.org

Use of Safer Solvents: Whenever possible, hazardous organic solvents like DMF and dioxane should be replaced with greener alternatives such as ethanol, water, or ionic liquids.

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. Efforts should be made to use recoverable and reusable catalysts.

Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Derivatization and Structural Modification Strategies for 4 3 Ethoxy 1h Pyrazol 1 Yl Pyridine Analogues

Functionalization at the Pyridine (B92270) Ring System of 4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine

The pyridine ring is a key component for structural diversification. Its electronic nature, characterized by the electron-withdrawing effect of the nitrogen atom, dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient, rendering it significantly less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org The presence of the pyrazol-1-yl group at the 4-position further deactivates the ring. Direct electrophilic attack on the pyridine moiety of this compound is therefore challenging and typically requires harsh reaction conditions, with substitution, if it occurs, favoring the C-3 and C-5 positions (meta to the nitrogen).

A more effective strategy to facilitate electrophilic substitution involves the initial formation of the corresponding pyridine N-oxide. The N-oxide is formed by treating the parent compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. chemtube3d.com This transformation has a profound effect on the ring's electronics; the N-oxide oxygen atom can donate electron density into the ring, thereby activating it towards electrophilic attack. youtube.com This activation preferentially increases the electron density at the C-2 and C-4 positions. Since the C-4 position is already substituted, electrophilic attack on the N-oxide of this compound is directed to the C-2 and C-6 positions (ortho to the nitrogen). researchgate.netrsc.org

Following the substitution reaction, the N-oxide can be deoxygenated using reagents like PCl3 or PPh3 to yield the functionalized 2-substituted pyridine derivative. This two-step sequence allows for the introduction of a variety of functional groups that are not accessible through direct substitution.

| Reaction | Reagents | Expected Product (after Deoxygenation) |

| Nitration | HNO3 / H2SO4 on N-oxide | 2-Nitro-4-(3-ethoxy-1H-pyrazol-1-yl)pyridine |

| Halogenation | Cl2, Br2, or SO2Cl2 on N-oxide | 2-Chloro-4-(3-ethoxy-1H-pyrazol-1-yl)pyridine |

| Sulfonation | SO3 / H2SO4 on N-oxide | This compound-2-sulfonic acid |

Table 1: Illustrative Electrophilic Aromatic Substitution Reactions via N-Oxide Intermediate.

Nucleophilic Aromatic Substitution Reactions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. youtube.comstackexchange.comechemi.com For derivatization of this compound, this strategy is most effective if a precursor with a good leaving group, such as a halogen, is present at the C-2 or C-6 position.

Such a precursor, for example, 2-chloro-4-(3-ethoxy-1H-pyrazol-1-yl)pyridine, could be synthesized via the N-oxide route described previously or other synthetic methods. Once obtained, this halogenated intermediate can react with a wide array of nucleophiles to generate diverse analogues. youtube.com The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. stackexchange.com

| Nucleophile | Reagent Example | Product Class |

| Amines | R-NH2, R2NH | 2-Amino-4-(3-ethoxy-1H-pyrazol-1-yl)pyridines |

| Alkoxides | NaOR | 2-Alkoxy-4-(3-ethoxy-1H-pyrazol-1-yl)pyridines |

| Thiolates | NaSR | 2-(Alkylthio)-4-(3-ethoxy-1H-pyrazol-1-yl)pyridines |

| Cyanide | NaCN | This compound-2-carbonitrile |

| Azide | NaN3 | 2-Azido-4-(3-ethoxy-1H-pyrazol-1-yl)pyridine |

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a 2-Halopyridine Precursor.

Modifications of the Pyrazole (B372694) Ring and Ethoxy Group in this compound

The pyrazole ring and its ethoxy substituent are critical pharmacophoric elements that can be modified to fine-tune molecular properties.

Substituent Variation at the Pyrazole Ring

The pyrazole ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences biological activity. mdpi.com In the this compound framework, the C-4 and C-5 positions of the pyrazole ring are unsubstituted and available for functionalization. These modifications are typically introduced at an earlier stage of the synthesis, starting from a substituted 3-ethoxypyrazole precursor, which is then coupled with a suitable pyridine derivative.

For instance, Vilsmeier-Haack type reactions on pyrazolone (B3327878) precursors can introduce formyl groups, which can be further elaborated. researchgate.net Halogenation can provide handles for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.

| Modification Strategy | Precursor | Reagents | Resulting Substituent at Pyrazole C-4/C-5 |

| Halogenation | 3-Ethoxypyrazole | NBS, NCS | Bromo, Chloro |

| Nitration | 3-Ethoxypyrazole | HNO3/H2SO4 | Nitro |

| Suzuki Coupling | 4-Bromo-3-ethoxypyrazole | Ar-B(OH)2, Pd catalyst | Aryl |

| Sonogashira Coupling | 4-Iodo-3-ethoxypyrazole | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

Table 3: Strategies for Introducing Substituents on the Pyrazole Ring.

Ether Cleavage and Re-etherification Strategies

The ethoxy group at the C-3 position of the pyrazole ring is another key site for modification. This is typically achieved through a two-step process: cleavage of the ether bond to reveal a hydroxyl group, followed by re-etherification to introduce novel side chains.

Ether cleavage can be accomplished using strong Lewis acids like boron tribromide (BBr3) or strong mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.compearson.comunizin.orglibretexts.org This reaction converts the ethoxy group into a hydroxyl group, yielding the corresponding 1-(pyridin-4-yl)-1H-pyrazol-3(2H)-one, which exists in tautomeric equilibrium with its 3-hydroxy-pyrazole form.

Once the pyrazolone intermediate is obtained, it can be re-etherified using various alkylating agents under basic conditions, a classic example being the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.com This allows for the introduction of a wide range of alkoxy groups, including longer alkyl chains, branched chains, cyclic systems, or chains containing other functional groups.

| Step | Reagents | Intermediate/Product |

| Ether Cleavage | BBr3 in DCM, or refluxing HBr | 1-(Pyridin-4-yl)-1H-pyrazol-3(2H)-one |

| Re-etherification | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X) | 4-(3-Alkoxy-1H-pyrazol-1-yl)pyridine |

Table 4: General Scheme for Ether Cleavage and Re-etherification.

Stereochemical Considerations in the Synthesis of this compound Derivatives

The parent compound, this compound, is an achiral molecule. However, stereochemical complexity can be introduced through derivatization, leading to the formation of stereoisomers.

One primary route to chirality is the introduction of a stereocenter in any of the substituents. For example, during the re-etherification of the pyrazolone intermediate, using a chiral alkyl halide (e.g., (R)-2-bromobutane) would result in the formation of diastereomeric products. Similarly, functionalization of the pyridine or pyrazole rings with a substituent that contains a chiral center would also introduce stereoisomerism. The synthesis of specific stereoisomers would necessitate the use of enantiopure starting materials or the application of asymmetric synthesis methodologies, such as using chiral catalysts. rsc.orgrsc.org

Another potential source of stereoisomerism is atropisomerism. youtube.com This phenomenon occurs when rotation around a single bond is sterically hindered, leading to stable, non-interconverting rotational isomers (atropisomers). In the context of this compound derivatives, atropisomerism could potentially arise if bulky substituents are introduced at the positions ortho to the bond connecting the pyridine and pyrazole rings (i.e., the C-2 and C-6 positions of the pyridine and the C-5 position of the pyrazole). If the steric bulk of these substituents is sufficiently large to restrict free rotation around the C-N bond, stable enantiomeric atropisomers could be isolated. nih.govencyclopedia.pubresearchgate.net The synthesis of enantiomerically enriched atropisomers often requires advanced strategies, such as chiral auxiliary-guided synthesis or kinetic resolution.

Reaction Mechanisms and Chemical Transformations of 4 3 Ethoxy 1h Pyrazol 1 Yl Pyridine

Reactivity Profiles of the Pyridine (B92270) Nitrogen in 4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine

The lone pair of electrons on the sp² hybridized nitrogen atom of the pyridine ring is not part of the aromatic sextet, making it available for reactions with electrophiles and Lewis acids. imperial.ac.uk This fundamental characteristic underpins the reactivity profile of the pyridine nitrogen in this compound, which includes protonation, alkylation, and coordination with metal ions.

Alkylation: The nucleophilic pyridine nitrogen can react with alkylating agents, such as alkyl halides, to form N-alkylpyridinium salts. nih.govresearchgate.netsemanticscholar.orglookchem.com The reaction proceeds via a nucleophilic substitution mechanism. The rate and yield of such reactions can be influenced by the nature of the alkylating agent and the reaction conditions.

Coordination Chemistry: The pyridine nitrogen acts as a ligand, coordinating with various metal ions to form coordination complexes. nih.govresearchgate.netnih.gov Pyrazole (B372694) and its derivatives are well-known for their diverse coordination modes. researchgate.net The combination of the pyridine and pyrazole nitrogens in this compound allows it to act as a bidentate or bridging ligand, leading to the formation of mononuclear or polynuclear metal complexes with varied structural topologies. nih.govresearchgate.net The thermal and chemical stability of these coordination networks are often enhanced by the binding of the pyrazole unit. uow.edu.au

Illustrative Reactivity Data

| Reaction Type | Reactant | Product Type | General Observations |

| Protonation | HCl | Pyridinium (B92312) chloride salt | Occurs readily in acidic conditions. |

| Alkylation | Methyl Iodide | N-methylpyridinium iodide salt | The reaction is a standard quaternization of the pyridine nitrogen. |

| Coordination | Cu(II) ions | Copper(II) complex | The compound can act as a chelating ligand. nih.gov |

Electron Transfer and Redox Behavior of this compound

The redox behavior of this compound is primarily associated with the electron-deficient nature of the pyridine ring. mdpi.com This characteristic makes the ring susceptible to reduction.

Cyclic voltammetry is a common technique used to study the redox behavior of such compounds, providing information on oxidation and reduction potentials. mdpi.com For many pyridine derivatives, the reduction process is irreversible. mdpi.com

Hypothetical Redox Potentials

| Process | Potential (V vs. SHE) | Method | Notes |

| Reduction | -1.1 to -1.4 | Cyclic Voltammetry | Based on typical values for substituted pyridines. mdpi.com The exact value depends on the solvent and electrolyte. |

| Oxidation | > +1.5 | Cyclic Voltammetry | Pyridine rings are generally difficult to oxidize. |

Photochemical and Thermal Stability Mechanisms of this compound

The stability of this compound under photochemical and thermal stress is crucial for its handling and application.

Photochemical Stability: Aromatic heterocyclic compounds can undergo various photochemical reactions upon absorption of UV light. For some pyrazoline derivatives, photoreactions can lead to the expulsion of substituents and aromatization of the pyrazole ring. researchgate.net While specific studies on this compound are scarce, its UV absorption profile would determine its susceptibility to photodegradation. The presence of two aromatic rings suggests it will absorb in the UV region.

Thermal Stability: The thermal stability of pyrazole and pyridine derivatives has been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net These studies help determine decomposition temperatures and degradation kinetics. For many nitrogen-rich heterocyclic compounds, thermal stability is a key property, with decomposition often occurring at elevated temperatures. semanticscholar.orgresearchgate.net The decomposition of nitropyrazoles, for instance, is often initiated by reactions involving the nitro substituent. researchgate.net For this compound, the thermal decomposition pathway would likely involve the fragmentation of the weaker bonds in the molecule, such as the C-O bond of the ethoxy group or the N-N bond of the pyrazole ring, at high temperatures.

Illustrative Stability Data

| Parameter | Value | Technique | Comments |

| Decomposition Onset Temperature | > 200 °C | TGA/DSC | This is a typical range for many stable pyrazole derivatives. semanticscholar.orgresearchgate.net |

| Photoreactivity | Potential for degradation under UV | UV Spectroscopy | Aromatic systems absorb UV light, which can induce chemical reactions. |

Mechanistic Studies of Hydrolysis and Degradation Pathways of this compound

Understanding the hydrolysis and degradation pathways of this compound is important for assessing its long-term stability in various environments.

Hydrolysis: The ethoxy group on the pyrazole ring could potentially be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of a pyrazolol derivative. The ether linkage is generally stable but can be cleaved under harsh conditions. The pyridine and pyrazole rings themselves are generally resistant to hydrolysis due to their aromaticity.

Oxidative Degradation: A plausible degradation pathway, particularly in the presence of oxidizing agents or under certain stress conditions, involves the oxidation of the pyridine nitrogen to form an N-oxide. nih.gov This N-oxide intermediate can be more reactive and may undergo further transformations, potentially leading to the formation of dimeric or polymeric degradation products. nih.gov This type of degradation has been observed in related heterocyclic compounds. nih.gov

Plausible Degradation Steps:

N-Oxidation: The pyridine nitrogen is oxidized to form the corresponding N-oxide.

Protonation of N-oxide: In an acidic environment, the N-oxide can be protonated.

Further Transformation: The protonated N-oxide can act as an electrophile, reacting with another molecule of the parent compound, initiating a cascade of reactions leading to more complex degradation products. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 4 3 Ethoxy 1h Pyrazol 1 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine

¹H NMR and ¹³C NMR Spectral Interpretation

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound are not available in published literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

There are no available studies detailing the use of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the structural elucidation of this compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide the exact mass and confirm the molecular formula of this compound, has not been reported.

Tandem Mass Spectrometry (MS/MS)

Information regarding the fragmentation pattern of this compound from tandem mass spectrometry (MS/MS) experiments is not available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Experimental Infrared (IR) and Raman spectra for this compound, which would identify its characteristic functional group vibrations, are not documented in the searched scientific resources.

Lack of Crystallographic Data for this compound

A comprehensive search for crystallographic data on the compound this compound has revealed a significant finding: there is currently no publicly available X-ray crystallography data for this specific molecule or its direct derivatives.

Advanced spectroscopic and structural elucidation techniques are critical for understanding the three-dimensional arrangement of atoms and molecules in a solid state. Among these, single-crystal X-ray diffraction is the most powerful method for determining the precise structure of a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions. This information is invaluable for fields ranging from materials science to drug design.

Despite a thorough review of scientific literature and crystallographic databases, no studies detailing the crystal structure of this compound have been identified. While research exists on various other pyrazole (B372694) and pyridine (B92270) derivatives, the specific ethoxy-substituted pyrazolyl-pyridine at the core of this inquiry has not been structurally characterized by X-ray crystallography according to the available search results.

This absence of data means that key structural parameters for this compound, such as its unit cell dimensions, space group, and the precise geometry of its constituent atoms in the solid state, remain undetermined. Consequently, a detailed analysis of its solid-state conformation and intermolecular interactions, which would typically be presented in a dedicated section on X-ray crystallography, cannot be provided at this time.

The scientific community relies on published research to build upon existing knowledge. The lack of crystallographic data for this compound represents a gap in the current body of scientific literature and highlights an opportunity for future research in this area. The synthesis and crystallographic analysis of this compound would provide valuable insights into its structural properties and could facilitate a deeper understanding of its potential applications.

Computational Chemistry and Theoretical Investigations of 4 3 Ethoxy 1h Pyrazol 1 Yl Pyridine

Quantum Mechanical Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For 4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to determine its optimized molecular geometry. jcsp.org.pk These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule at its lowest energy state.

Furthermore, DFT is instrumental in calculating various electronic properties. For instance, the Mulliken atomic charges would reveal the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. researchgate.net The molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting regions of positive and negative potential on the molecule's surface.

Molecular Orbital Analysis

A key aspect of understanding a molecule's reactivity and electronic transitions is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally suggests a more reactive species. For this compound, this analysis would pinpoint the regions of the molecule most involved in chemical reactions and electronic excitations.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov An MD simulation of this compound would model the movement of its atoms and bonds, providing a detailed understanding of its conformational flexibility.

This analysis would be particularly important for the ethoxy group, which can rotate and adopt various conformations. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), researchers could identify the most stable conformers and the energy barriers between them. Understanding the conformational landscape is crucial as it can significantly influence the molecule's interaction with other molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be validated against experimental data. nih.gov For this compound, DFT calculations can be used to predict its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov Similarly, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed and compared with experimental NMR spectra to confirm the molecular structure. researchgate.net

Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. iaea.org The close agreement between predicted and experimental spectra would serve as a strong validation of the computational models used. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. nih.gov While no specific QSAR studies on this compound have been identified, such a study would be valuable for designing new analogues with desired properties.

A QSAR study on analogues of this compound would involve calculating a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. By building a statistical model that correlates these descriptors with a measured activity (e.g., binding affinity to a target protein), it becomes possible to predict the activity of new, unsynthesized analogues. The focus of such a study would be on identifying the key chemical features that govern the activity of this class of compounds. nih.gov

Coordination Chemistry and Metal Complexation Studies of 4 3 Ethoxy 1h Pyrazol 1 Yl Pyridine

Ligand Properties and Coordination Modes of 4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine with Transition Metals7.2. Synthesis and Characterization of Metal Complexes involving this compound as a Ligand7.3. Catalytic Applications of Metal-4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine Complexes in Organic Transformations

Without dedicated research on this specific compound, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy. Further investigation into the synthesis and coordination chemistry of this compound would be required for such an article to be written.

Exploration of Advanced Applications of 4 3 Ethoxy 1h Pyrazol 1 Yl Pyridine in Materials Science and Supramolecular Assemblies

Integration of 4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine into Polymer Systems and Organic Frameworks

There is currently no available scientific literature detailing the integration of this compound into polymer systems or its use as a ligand in the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). While related pyrazole-containing ligands have been utilized in the synthesis of polymers and porous frameworks, specific studies involving the ethoxy-substituted pyridine (B92270) derivative are not documented. nih.govdtu.dkuniversityofgalway.ie

Luminescent Properties and Optoelectronic Applications of this compound Derivatives

The luminescent and optoelectronic properties of this compound and its derivatives have not been specifically reported in the existing scientific literature. Research in this area often focuses on other substituted pyrazole (B372694) and pyridine compounds which have shown potential as fluorescent materials. nih.govrsc.org However, detailed photophysical data, such as absorption and emission spectra, quantum yields, and excited-state lifetimes for this compound, are not available. Consequently, its potential for applications in devices like organic light-emitting diodes (OLEDs) or sensors remains unexplored.

Self-Assembly and Supramolecular Interactions of this compound

There are no dedicated studies on the self-assembly and supramolecular interactions of this compound in the current body of scientific research. The self-assembly of molecules is governed by specific non-covalent interactions, such as hydrogen bonding and π-π stacking. While the pyrazole and pyridine moieties suggest a potential for such interactions, experimental or computational studies to confirm and characterize these behaviors for this specific compound have not been published. rsc.org

Biological Target Identification and Molecular Mechanism of Action Studies in Vitro and in Silico Approaches

Enzyme Inhibition Studies of 4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine

No specific enzyme inhibition studies have been published for this compound. However, research on related pyrazole (B372694) and pyridine-containing compounds has demonstrated inhibitory activity against various enzymes. For instance, a series of pyrazolo[4,3-c]pyridine sulfonamides were evaluated for their inhibitory effects on carbonic anhydrases (CAs), which are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several of these derivatives showed significant inhibition of cytosolic human CA isoforms (hCA I and hCA II) and bacterial CAs.

Another area of investigation for similar scaffolds is kinase inhibition. Pyrazole-based structures are recognized for their role in medicinal chemistry, with some exhibiting inhibitory activity against kinases like PIM-1. Furthermore, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways. One optimized compound from this series demonstrated an IC50 value of 0.2 nM against TBK1. The inhibitory potential of (1H-pyrazol-4-yl)methanamine derivatives against the PI3Kγ enzyme has also been explored, with some compounds showing significant inhibitory activity.

Table 1: Examples of Enzyme Inhibition by Structurally Related Pyrazolyl-Pyridine Compounds

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine sulfonamides | Carbonic Anhydrases (hCA I, hCA II) | Several derivatives showed interesting inhibition activity. | |

| Pyrazole-based structures | PIM-1 Kinase | Implicated as potential anti-cancer agents through PIM-1 kinase inhibition. | |

| 1H-pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) | Compound 15y identified as a potent inhibitor with an IC50 of 0.2 nM. |

Receptor Binding Assays and Ligand-Receptor Interactions for this compound

Direct receptor binding data for this compound is not available. However, studies on pyrazol-4-yl-pyridine derivatives have revealed their activity as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M4 mAChR). Radioligand binding assays demonstrated that these compounds could induce a leftward shift in the affinity binding inhibition curve of acetylcholine, indicating their role as PAMs. These compounds also displayed negative binding allosteric properties with the antagonist [3H]NMS.

Cell-Based Assays for Mechanistic Investigations

Specific cell-based assays to elucidate the mechanism of action of this compound have not been reported. In studies of related compounds, cell-based assays have been employed to understand their functional effects. For instance, a functional Tango assay was used to evaluate the ability of pyrazol-4-yl-pyridine derivatives to induce signal transduction via β-arrestin recruitment at the M4 mAChR, with all tested compounds showing considerable activity.

In Silico Docking and Molecular Modeling for Target Interaction Prediction of this compound

While no specific in silico docking studies for this compound were found, molecular modeling has been a valuable tool for understanding the interactions of similar compounds with their biological targets. For pyrazolo[4,3-c]pyridine sulfonamides, computational procedures were used to investigate their binding mode within the active site of hCA IX. Similarly, in silico docking studies were performed on pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives to gain insights into their putative binding interactions with various anticancer drug targets, including DHFR, VEGFR2, HER-2/neu, hCA-IX, CDK6, and LOX5. Molecular modeling of NADPH oxidase 2 (NOX2) inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure helped to validate their binding at the same site as NADPH.

Gene Expression Profiling and Proteomic Analysis in Response to this compound Exposure (in vitro models)

There are no published studies on the effects of this compound exposure on gene expression or protein profiles in in vitro models.

Analytical Methodologies for the Detection and Quantification of 4 3 Ethoxy 1h Pyrazol 1 Yl Pyridine

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantification

Chromatography is a powerful analytical method used to separate, identify, and quantify the components of a mixture. For the analysis of 4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a particularly suitable method for the analysis of moderately polar compounds like this compound. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A hypothetical, yet representative, RP-HPLC method for the purity assessment and quantification of this compound could be established with the following parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Methanol and 0.1% Trifluoroacetic Acid (TFA) in Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Retention Time | Approximately 5.8 minutes (Hypothetical) |

In this proposed method, the C18 column provides a hydrophobic stationary phase that interacts with the non-polar aspects of the this compound molecule. The mobile phase, a mixture of methanol and acidified water, serves to elute the compound from the column. The inclusion of a small amount of trifluoroacetic acid helps to ensure sharp, symmetrical peaks by minimizing tailing. Detection via UV absorbance at 254 nm is appropriate as the pyridine (B92270) and pyrazole (B372694) rings are chromophores that absorb light in the UV region. The purity of a sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations.

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique that can be applied to the analysis of thermally stable and volatile compounds. For this compound, which is expected to have a reasonable degree of thermal stability, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity and quantification. Pyrolysis-GC-MS can also be employed to study its thermal decomposition products.

A plausible GC-MS method for the analysis of this compound is outlined below:

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | 50-400 m/z |

This GC-MS method would allow for the separation of this compound from any volatile impurities. The mass spectrometer provides highly specific detection, and the resulting mass spectrum can confirm the identity of the compound by its unique fragmentation pattern. Quantification can be achieved by using an internal standard and creating a calibration curve.

Spectrophotometric Methods for Detection and Concentration Determination

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a simple, rapid, and cost-effective method for the detection and quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Given the presence of aromatic pyrazole and pyridine rings, this compound is expected to exhibit significant UV absorbance.

To determine the concentration of this compound in a solution, a UV-Vis spectrophotometer would be used. The first step is to determine the wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of the compound across a range of UV wavelengths. For pyrazole and pyridine derivatives, the λmax is typically in the range of 200-300 nm.

Once the λmax is identified, the absorbance of a series of standard solutions of known concentrations is measured at this wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

A hypothetical set of parameters for the spectrophotometric analysis of this compound is presented below:

| Parameter | Value |

| Solvent | Ethanol or Methanol |

| Wavelength Range for Scan | 200 - 400 nm |

| Hypothetical λmax | 265 nm |

| Concentration Range for Calibration | 1 - 20 µg/mL |

| Molar Absorptivity (ε) | To be determined experimentally |

The choice of solvent is important as it can influence the position and intensity of the absorption bands. Solvents like ethanol and methanol are often suitable as they are transparent in the UV region of interest. This spectrophotometric method provides a straightforward approach for the routine determination of the concentration of this compound in solutions, provided that no other components in the sample absorb significantly at the λmax.

Future Directions and Emerging Research Avenues for 4 3 Ethoxy 1h Pyrazol 1 Yl Pyridine

Development of Novel Synthetic Pathways

Currently, there are no established or cited synthetic pathways specifically for 4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine in the scientific literature. Future research would need to commence with the fundamental development of efficient and scalable methods for its synthesis. Initial explorations would likely involve classical heterocyclic chemistry techniques, potentially starting from ethoxy-substituted pyrazoles and pyridine (B92270) precursors. Key areas for innovation would include improving reaction yields, reducing the number of synthetic steps, employing greener solvents and reagents, and developing methods amenable to large-scale production. The exploration of catalytic cross-coupling reactions could also present a novel and efficient route to this molecule.

Exploration of New Catalytic Applications

The potential for this compound to act as a ligand in catalysis is an entirely unexplored domain. The presence of nitrogen atoms in both the pyrazole (B372694) and pyridine rings suggests it could serve as a bidentate ligand for various transition metals. Future research could investigate the synthesis of metal complexes incorporating this compound and screen them for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties conferred by the ethoxy group could modulate the catalytic activity of the resulting metal center, offering a potential advantage over existing ligand systems.

Advanced Materials Integration and Device Fabrication

There is no current research on the integration of this compound into advanced materials. As a heterocyclic compound, it could be investigated as a building block for organic electronic materials. Future studies might explore its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component of metal-organic frameworks (MOFs). Research would need to focus on its photophysical properties, thermal stability, and ability to self-assemble or be incorporated into larger polymeric or crystalline structures.

Deeper Mechanistic Understanding of Biological Interactions (In Vitro)

The biological activity of this compound is presently unknown. The pyrazole and pyridine motifs are common in medicinal chemistry, suggesting this compound could be a starting point for drug discovery. Initial in vitro studies would be required to screen the compound against a wide array of biological targets, such as kinases, G-protein coupled receptors, or enzymes implicated in various diseases. Should any activity be identified, subsequent research would need to delve into the mechanism of action, target engagement, and structure-activity relationships through the synthesis and testing of analogues.

Interdisciplinary Research Opportunities Involving this compound

The lack of foundational data on this compound means that virtually any investigation into its properties would necessitate interdisciplinary collaboration. For instance, the development of new synthetic pathways would benefit from the expertise of computational chemists to model reaction mechanisms and predict outcomes. The exploration of its use in materials science would require collaboration between synthetic chemists and materials scientists for the design, fabrication, and testing of new devices. Similarly, any foray into its biological activity would bring together synthetic chemists, biochemists, and pharmacologists to identify and validate its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling pyridine derivatives with functionalized pyrazole precursors. For example, refluxing in ethanol (EtOH) with stoichiometric equivalents of reactants under inert conditions is a common approach. Optimization includes adjusting reaction time (e.g., 2–6 hours), temperature (60–80°C), and solvent polarity to enhance yield. Purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography is recommended to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry, with SHELX programs (e.g., SHELXL) used for refinement . Complementary techniques include H/C NMR for functional group analysis, FT-IR for bond vibrations, and mass spectrometry (MS) for molecular weight validation. For heterocyclic systems, UV-Vis spectroscopy can probe electronic transitions influenced by the pyridine-pyrazole scaffold .

Q. How can solubility and stability be assessed during experimental design?

- Methodological Answer : Solubility screening in polar (e.g., DMSO, EtOH) and nonpolar solvents (e.g., hexane) is essential. Stability tests under varying pH, temperature, and light exposure (via accelerated degradation studies) help identify storage conditions (e.g., 4°C in amber vials). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315/H319 hazards). Work in a fume hood due to potential respiratory irritancy. Emergency measures include rinsing eyes with water for 15 minutes and washing skin with soap. Contaminated waste should be disposed of via approved chemical waste streams .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data during structural refinement?

- Methodological Answer : Discrepancies in XRD data (e.g., anomalous thermal parameters) require iterative refinement using SHELXL. Validate models via R-factor convergence (<5%), electron density maps, and comparison with analogous structures. For ambiguous cases, complementary techniques like neutron diffraction or computational geometry optimization (DFT) resolve conflicts .

Q. What computational strategies are effective for modeling electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (B3LYP/B3PW91) predicts frontier molecular orbitals (FMOs), dipole moments, and solvent effects. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, while electrostatic potential maps identify nucleophilic/electrophilic sites. Basis sets like 6-311++G(d,p) ensure accuracy for heterocyclic systems .

Q. How can reaction conditions be optimized to minimize byproducts in heterocyclic coupling reactions?

- Methodological Answer : Use catalytic systems (e.g., Pd catalysts for cross-coupling) or microwave-assisted synthesis to enhance regioselectivity. Monitor reaction progress via TLC or HPLC. For example, substituting EtOH with acetonitrile (ACN) may reduce side reactions in pyrazole-pyridine coupling. Kinetic studies (variable temperature NMR) identify rate-limiting steps .

Q. What experimental approaches quantify solvent polarity effects on photophysical properties?

- Methodological Answer : Measure fluorescence quantum yields and Stokes shifts in solvents of varying polarity (e.g., cyclohexane to water). Use the Lippert-Mataga equation to correlate excited-state dipole moments with solvent dielectric constants. Computational solvation models (COSMO-RS) validate experimental trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.